![molecular formula C15H16N2O4 B13511678 1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid](/img/structure/B13511678.png)
1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a cyanopiperidine ring, and a carboxylic acid group
Preparation Methods
The synthesis of 1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: This step often involves the use of benzyl chloroformate as a reagent to introduce the benzyloxycarbonyl group onto the piperidine ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the piperidine ring or the benzyloxycarbonyl group.
Hydrolysis: Hydrolysis reactions can cleave the benzyloxycarbonyl group, yielding the corresponding piperidine carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The cyanopiperidine ring can interact with biological targets, such as enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid: Lacks the cyano group, resulting in different chemical reactivity and biological activity.
1-[(Benzyloxy)carbonyl]-4-cyanopiperidine-4-carboxylic acid: The position of the cyano and carboxylic acid groups on the piperidine ring can influence the compound’s properties and applications.
N2-[(Benzyloxy)carbonyl]-N1-[(3S)-1-cyanopyrrolidin-3-yl]-L-leucinamide: Contains a pyrrolidine ring instead of a piperidine ring, leading to different structural and functional characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
3-cyano-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4/c16-10-15(13(18)19)7-4-8-17(11-15)14(20)21-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-9,11H2,(H,18,19) |
InChI Key |
PUHDPUOEYXBWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



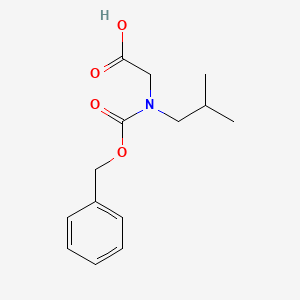
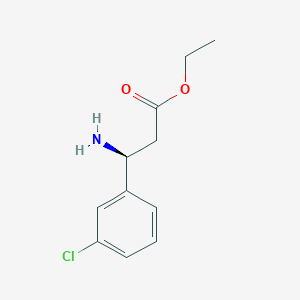
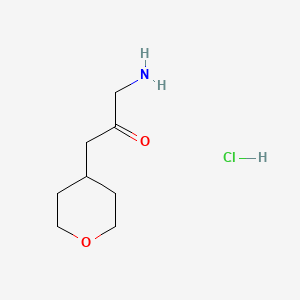
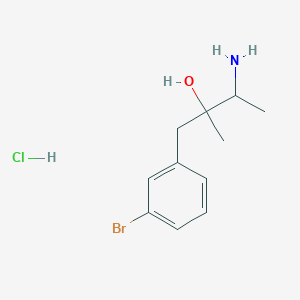
![3,9-Diazabicyclo[4.2.1]nonane](/img/structure/B13511623.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)
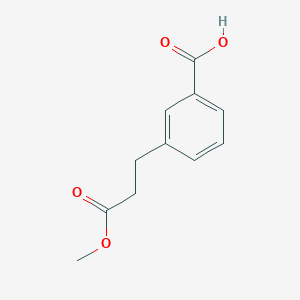
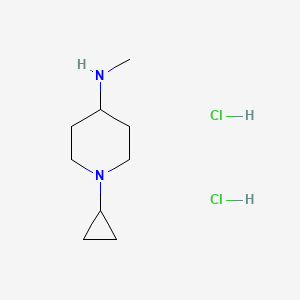
amino}acetic acid](/img/structure/B13511655.png)
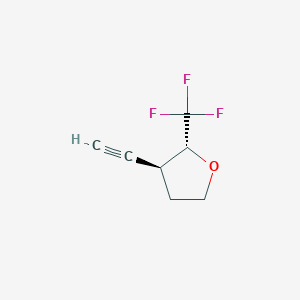
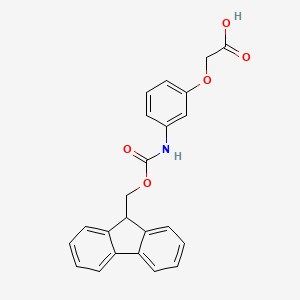
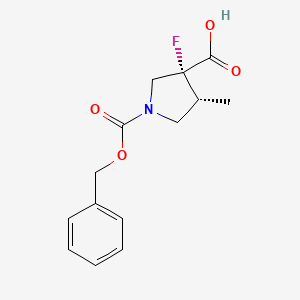
![3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13511684.png)
